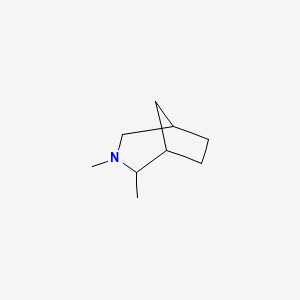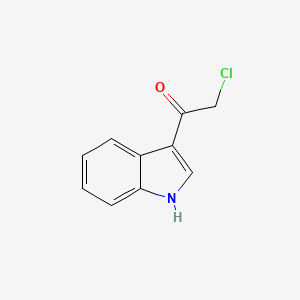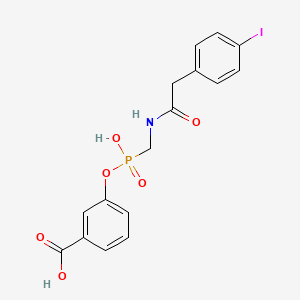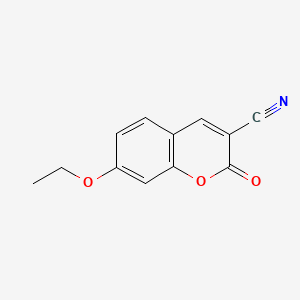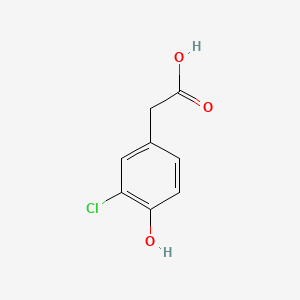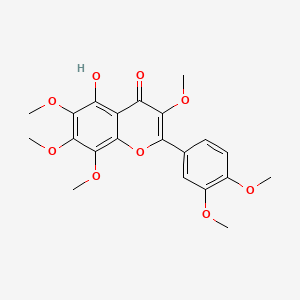
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Description
, also known as 5-oh-hxmf, belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, is considered to be a flavonoid lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, is primarily located in the membrane (predicted from logP). Outside of the human body, can be found in citrus and sweet orange. This makes a potential biomarker for the consumption of these food products.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPHCLYMGBZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151834 | |
| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1176-88-1 | |
| Record name | 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 - 111 °C | |
| Record name | 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF) and where is it found?
A1: 5-OH-HxMF is a polymethoxyflavone (PMF) found almost exclusively in citrus plants, particularly in the peels of sweet oranges (Citrus sinensis). []
Q2: What are the reported biological activities of 5-OH-HxMF?
A2: Studies have shown that 5-OH-HxMF exhibits several promising biological activities, including:
- Anti-cancer activity: 5-OH-HxMF has demonstrated significant growth inhibitory effects on various cancer cell lines, including lung [], colon [, , ], leukemia [], and gastric cancer cells [].
- Anti-inflammatory activity: It effectively inhibits the production of inflammatory mediators like iNOS and COX-2 in mouse skin models. [] It also exhibits anti-inflammatory effects in lipopolysaccharide-stimulated macrophages. []
- Neurotrophic activity: 5-OH-HxMF promotes neurite outgrowth in PC12 cells, suggesting potential benefits for neurodegenerative diseases. []
- Anti-adipogenic activity: It can suppress adipogenesis in 3T3-L1 cells, highlighting its potential for obesity management. []
Q3: How does the 5-hydroxyl group contribute to the biological activity of 5-OH-HxMF?
A3: The presence of the hydroxyl group at the 5-position of the flavone structure appears to be crucial for the enhanced biological activity of 5-OH-HxMF compared to its permethoxylated counterparts. [, , ]
Q4: How does 5-OH-HxMF exert its anti-cancer effects?
A4: 5-OH-HxMF influences multiple molecular pathways involved in cancer cell growth and survival:
- Induction of apoptosis: 5-OH-HxMF induces apoptosis in various cancer cell lines through different mechanisms, including ROS generation [], caspase activation [, ], and modulation of Bcl-2 family proteins. [, ]
- Cell cycle arrest: It can induce cell cycle arrest at different phases (G0/G1, G2/M) depending on the cell type and concentration used. [, ]
- Inhibition of oncogenic signaling pathways: 5-OH-HxMF can inhibit oncogenic pathways like PI3K/Akt [] and NF-κB, [] as well as downregulate oncoproteins such as K-Ras, EGFR, and Mcl-1. [, ]
- Anti-angiogenesis: It inhibits capillary tube formation, suggesting potential anti-angiogenic effects, which could limit tumor growth and metastasis. [, ]
Q5: What is the role of p53 and Bax in 5-OH-HxMF-induced apoptosis?
A5: Studies using isogenic colon cancer cell lines revealed that 5-OH-HxMF induces apoptosis and cell cycle arrest in a p53- and Bax-dependent manner. Cells lacking functional p53 or Bax were significantly less sensitive to the pro-apoptotic effects of 5-OH-HxMF. [, ]
Q6: How does 5-OH-HxMF affect macrophage activity and inflammation?
A6: 5-OH-HxMF can modulate macrophage activity and inflammation by:
- Inhibiting iNOS and COX-2 expression: It suppresses the expression of these inflammatory enzymes in both mouse skin [] and macrophage models. []
- Reducing pro-inflammatory cytokine production: 5-OH-HxMF reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β. []
- Suppressing NF-κB activation: It inhibits the activation of NF-κB, a key transcription factor involved in inflammatory responses. [, ]
Q7: What is the mechanism behind the neurotrophic effect of 5-OH-HxMF?
A7: 5-OH-HxMF promotes neurite outgrowth in PC12 cells via the cAMP/PKA/CREB signaling pathway. It increases intracellular cAMP levels, leading to PKA activation and subsequent CREB phosphorylation, which promotes neuronal differentiation. []
Q8: Are there any analytical methods available for the quantification of 5-OH-HxMF?
A8: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the quantitative analysis of 5-OH-HxMF and other hydroxylated polymethoxyflavones in orange peel extracts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



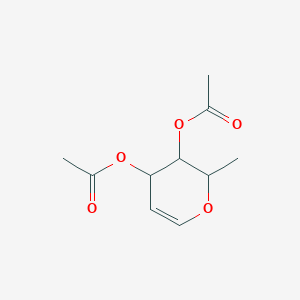

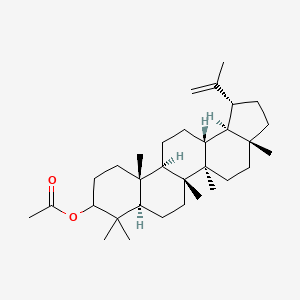
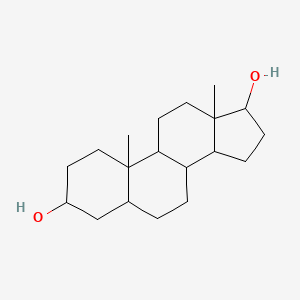
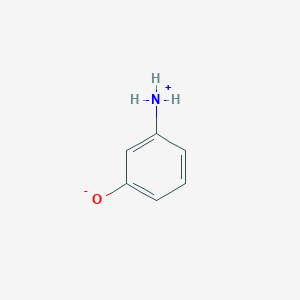
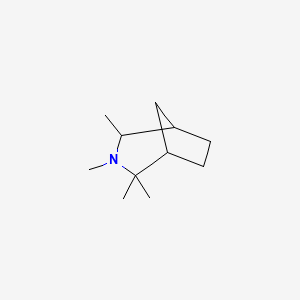

![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
